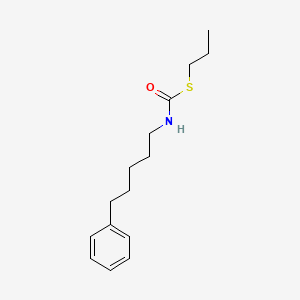
Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester is a chemical compound with the molecular formula C15H23NOS. It is known for its unique structural properties, which include a phenyl group attached to a pentyl chain, further linked to a carbamothioic acid moiety esterified with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (5-phenylpentyl)-, S-propyl ester typically involves the esterification of carbamothioic acid with a propyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the esterification process.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester is utilized as a building block in organic synthesis. It serves as a precursor for more complex molecules through various reactions such as oxidation to sulfoxides and sulfones or reduction to alcohols.
2. Biological Activity
- Antimicrobial Properties : Research indicates that carbamothioic acid derivatives can exhibit antimicrobial and antifungal properties. This makes them candidates for developing new antimicrobial agents.
- Enzyme Interaction : Studies have shown that similar compounds can inhibit cholinesterase activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
3. Pharmaceutical Development
- Drug Formulation : The compound's unique structure allows for exploration in drug formulation, particularly in designing novel therapeutic agents that target specific biological pathways.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of carbamothioic acid derivatives against various pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an alternative to traditional antibiotics.
Case Study 2: Cholinesterase Inhibition
Research focused on the inhibition of cholinesterase by carbamothioic acid derivatives demonstrated promising results in vitro. These findings suggest that such compounds could be developed into treatments for neurodegenerative conditions where cholinesterase inhibition is beneficial.
Mechanism of Action
The mechanism of action of carbamothioic acid, (5-phenylpentyl)-, S-propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with biological molecules. The phenyl group provides additional stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, (5-phenylpentyl)-, S-methyl ester
- Carbamothioic acid, (5-phenylpentyl)-, S-ethyl ester
- Carbamothioic acid, (5-phenylpentyl)-, S-butyl ester
Uniqueness
Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester is unique due to its specific ester group, which provides distinct reactivity and stability compared to its methyl, ethyl, and butyl counterparts. The propyl ester group offers a balance between hydrophobicity and reactivity, making it suitable for various applications .
Properties
CAS No. |
96021-99-7 |
|---|---|
Molecular Formula |
C15H23NOS |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
S-propyl N-(5-phenylpentyl)carbamothioate |
InChI |
InChI=1S/C15H23NOS/c1-2-13-18-15(17)16-12-8-4-7-11-14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,16,17) |
InChI Key |
NXPHBCDDYFMKJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)NCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















